molecular formula C8H6Br4 B105517 2,3,5,6-Tetrabromo-p-xylene CAS No. 23488-38-2

2,3,5,6-Tetrabromo-p-xylene

Cat. No.: B105517
CAS No.: 23488-38-2
M. Wt: 421.75 g/mol
InChI Key: RXKOKVQKECXYOT-UHFFFAOYSA-N
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Description

2,3,5,6-Tetrabromo-p-xylene is a brominated aromatic compound with the molecular formula C8H6Br4. It is also known as 1,2,4,5-tetrabromo-3,6-dimethylbenzene. This compound is characterized by the presence of four bromine atoms and two methyl groups attached to a benzene ring. It is primarily used as a flame retardant due to its high bromine content, which imparts flame-retardant properties to various materials .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,5,6-Tetrabromo-p-xylene can be synthesized through the bromination of p-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale bromination processes. The reaction is conducted in reactors equipped with efficient mixing and temperature control systems to achieve high yields and purity. The product is then purified through crystallization or distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: 2,3,5,6-Tetrabromo-p-xylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,5,6-Tetrabromo-p-xylene has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3,5,6-Tetrabromo-p-xylene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high bromine content and symmetrical structure make it an effective flame retardant with excellent thermal stability and low volatility .

Properties

IUPAC Name

1,2,4,5-tetrabromo-3,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKOKVQKECXYOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Br)Br)C)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052697
Record name 2,3,5,6-Tetrabromo-p-xylene
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Molecular Weight

421.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23488-38-2
Record name 2,3,5,6-Tetrabromo-p-xylene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Record name Benzene, 1,2,4,5-tetrabromo-3,6-dimethyl-
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Record name 2,3,5,6-Tetrabromo-p-xylene
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Record name 2,3,5,6-tetrabromo-p-xylene
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Synthesis routes and methods

Procedure details

In a glass resin flask, a mixture of 1000 parts bromine and 3 parts of aluminum tribromide was cooled at 5° C and 83 parts of p-xylene were added dropwise with rapid stirring and continued cooling. After adding about 3/4 of the xylene, the reaction mixture became viscous forming large chunks of product. The mixture was diluted with 454 parts of bromine and the temperature was brought to 30° C. The heating and stirring gradually broke down the chunks of product to a fine powder. The mixture was then cooled to 15° C and the remaining xylene was added. Most of the excess bromine was removed by distillation. The solid was removed from the reaction flask and leached with cold methanol to remove excess bromine. The product was then dissolved in hot benzene and filtered. The solvent was then driven off and 323 parts (98.3% yield) of tetrabromo-p-xylene was obtained as crystals having the melting point of 253°-254° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the typical concentrations of 2,3,5,6-Tetrabromo-p-xylene found in environmental samples?

A1: Research indicates that this compound (pTBX) is present in various environmental compartments. For example, one study detected pTBX in tree bark samples collected across western China. The mean concentration was found to be 0.61 ng/g lipid weight []. In another study focusing on office environments in Sweden, pTBX was not detected in indoor air samples, but it was present in floor dust at a concentration of 420 ng/g along with other emerging HFRs [].

Q2: How does the historical occurrence of this compound compare to other novel brominated flame retardants in e-waste recycling sites?

A2: A study investigating sediment cores from an e-waste recycling site in South China found that while most novel brominated flame retardants (NBFRs) and Dechlorane Plus (DP) showed increasing trends from bottom to top layers, indicating recent contamination, this compound (pTBX) did not exhibit a clear increasing trend []. This suggests that pTBX might have different usage patterns or degradation pathways compared to other NBFRs in the context of e-waste.

Q3: Are there any specific analytical methods used to detect and quantify this compound in environmental or biological samples?

A3: Although not explicitly described in the provided abstracts, the detection and quantification of this compound likely involve advanced analytical techniques commonly used for analyzing halogenated organic compounds. Gas chromatography coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS) are frequently employed methods due to their high sensitivity and selectivity in identifying and quantifying trace levels of such compounds in complex matrices [].

Q4: What are the potential sources of this compound in the environment?

A4: Research suggests that industrial activities, particularly those related to the aluminum industry, might be potential sources of this compound in the environment []. This is in contrast to PBDEs, which are primarily linked to other sources. Further investigation is required to fully understand the emission sources and pathways of pTBX into different environmental compartments.

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